(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate: A Comprehensive Technical Guide
(3E,8Z,11Z)-Tetradeca-3,8,11-trienyl Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a key semiochemical, acting as the major component of the sex pheromone of the tomato leafminer, Tuta absoluta. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in biological signaling pathways. The information presented is intended to support research and development efforts in pest management and related fields.
Chemical Properties
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a colorless to light yellow oily liquid with a characteristic odor.[1] It is insoluble in water but soluble in many organic solvents.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | [2][3] |
| Molecular Weight | 250.38 g/mol | [2][3] |
| Predicted Boiling Point | 333.6 ± 31.0 °C | [1] |
| Predicted Density | 0.903 ± 0.06 g/cm³ | [1] |
| Melting Point | Not experimentally determined | |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| CAS Number | 163041-94-9 | [2] |
Spectral Data
Experimental Protocols
The synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate has been achieved through various routes, often involving stereoselective steps to ensure the correct geometry of the double bonds.
Synthesis
One common synthetic approach involves a Wittig reaction for the formation of the Z-double bonds and a Knoevenagel condensation for the E-double bond.[4] Another reported method utilizes a Grignard reaction. The overall yield and purity can vary depending on the chosen route, with reported yields of around 35-41%.[4]
Illustrative Synthetic Scheme (Conceptual)
Caption: Conceptual workflow of a synthetic route.
General Acetylation Protocol: The final step in many syntheses is the acetylation of the corresponding alcohol. This is typically achieved by reacting (3E,8Z,11Z)-tetradeca-3,8,11-trien-1-ol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or an acid catalyst.
Purification
Purification of the crude product is essential to remove byproducts and unreacted starting materials. Common purification techniques include:
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Extraction: The reaction mixture is typically worked up using a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, hexanes) and washed with aqueous solutions to remove water-soluble impurities.
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Column Chromatography: Silica gel column chromatography is a standard method for separating the target compound from other components based on polarity. A gradient of solvents, such as a hexane/ethyl acetate mixture, is often employed.
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Distillation: For larger quantities, vacuum distillation can be used to purify the final product based on its boiling point.
Analytical Methods
The identity and purity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate are confirmed using various analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for identification. The retention time on a specific GC column and the mass spectrum are characteristic of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule, including the stereochemistry of the double bonds. Chemical shifts, coupling constants, and integration of the signals provide detailed structural information.
Biological Signaling Pathway
As a sex pheromone, (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate plays a critical role in the reproductive cycle of Tuta absoluta. The signaling pathway involves the detection of the pheromone by the male moth, leading to a behavioral response.
The process begins with the release of the pheromone by the female. The male moth detects the pheromone molecules using specialized olfactory sensory neurons located in its antennae. These neurons house specific pheromone-binding proteins (PBPs) that recognize and bind to the pheromone molecules. This binding event is thought to solubilize the hydrophobic pheromone and transport it to the olfactory receptors (ORs) on the dendritic membrane of the sensory neuron. The interaction between the pheromone-PBP complex and the OR triggers a signal transduction cascade, resulting in the generation of an electrical signal. This signal is then transmitted to the antennal lobe and higher brain centers, ultimately leading to the male's upwind flight towards the female for mating.[5]
Caption: Pheromone reception and signaling pathway.
Applications in Research and Drug Development
The detailed understanding of the chemical properties and biological activity of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is paramount for the development of effective and environmentally friendly pest control strategies. Researchers can utilize this information for:
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Developing lures for monitoring and mass trapping: The synthetic pheromone is highly attractive to male Tuta absoluta and can be used in traps to monitor population levels and for mass trapping to reduce their numbers.
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Mating disruption: By permeating the atmosphere with high concentrations of the synthetic pheromone, the ability of male moths to locate females is disrupted, thereby reducing mating success and subsequent generations.
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Structure-activity relationship studies: Synthesizing and testing analogs of the natural pheromone can lead to the discovery of more potent or stable compounds for pest control.
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Drug discovery: The olfactory signaling pathway in insects presents a target for the development of novel insecticides that are highly specific and have minimal impact on non-target organisms.
Conclusion
(3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate is a molecule of significant interest due to its potent biological activity as a sex pheromone. This guide has provided a comprehensive overview of its chemical properties, synthetic and analytical methodologies, and its role in the olfactory signaling pathway of Tuta absoluta. This information serves as a valuable resource for researchers and professionals working towards innovative and sustainable solutions in agriculture and pest management.
